4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields for its unique structural characteristics and potential applications. The compound features a complex structure that incorporates thiazole, isoquinoline, and benzamide moieties, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common route includes the preparation of intermediate compounds such as 3,4-dihydroisoquinoline derivatives and thiazole compounds, which are then coupled through amide bond formation.
Starting materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 3,4-dihydroisoquinoline.
Thiazole formation: Thiazole derivatives can be synthesized by reacting α-haloketones with thiourea or other sulfur sources.
Coupling reaction: The final step involves coupling the prepared thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base (such as triethylamine) to yield the target compound.
Industrial Production Methods
Large-scale production of this compound follows similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent selection, reaction temperature control, and the use of catalysts are adjusted to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isoquinoline moiety in the compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The carbonyl group in the thiazole ring is prone to reduction, yielding alcohol derivatives.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: N-oxide derivatives of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide.
Reduction: Reduced alcohol derivatives at the thiazole carbonyl position.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis to create complex molecules.
Studied for its reactivity and ability to form diverse chemical compounds.
Biology
Potential use as a biochemical probe to study enzyme interactions and protein binding.
Medicine
Investigated for its pharmacological properties, such as potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Employed in the development of novel materials and chemical sensors.
Mechanism of Action
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide exerts its effects through various molecular mechanisms:
Molecular Targets: The compound can interact with enzymes and receptor proteins, influencing their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Compared to similar compounds, 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out for its unique combination of functional groups, which confer specific reactivity and biological activity.
List of Similar Compounds
4-chloro-N-(thiazol-2-yl)benzamide: : Shares the thiazole-benzamide framework but lacks the isoquinoline moiety.
4-chloro-N-(4-oxo-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)benzamide: : Similar structure with an oxo group instead of a methylene linker.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)thiazol-2-yl)-4-chlorobenzamide: : Isoquinoline group directly linked to the thiazole without an additional carbonyl group.
The uniqueness of this compound lies in its integrated isoquinoline and thiazole structures, which offer versatile chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-17-7-5-15(6-8-17)20(27)24-21-23-18(13-28-21)11-19(26)25-10-9-14-3-1-2-4-16(14)12-25/h1-8,13H,9-12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCLPRZBGOHJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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